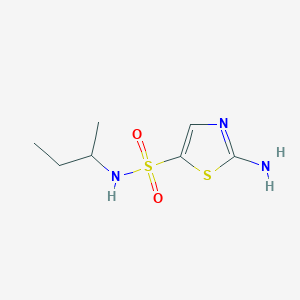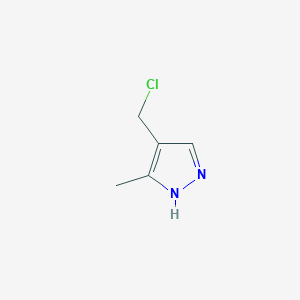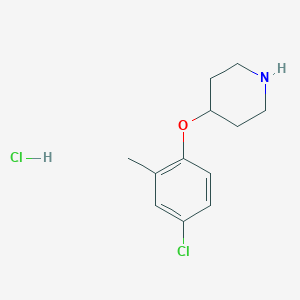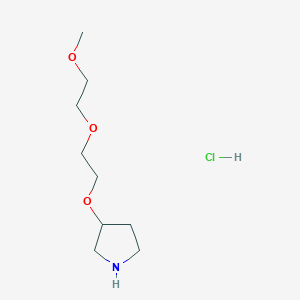
2-Amino-N-(sec-Butyl)thiazol-5-sulfonamid
Übersicht
Beschreibung
2-amino-N-(sec-butyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C7H13N3O2S2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(sec-butyl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(sec-butyl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Das 2-Aminothiazol-Gerüst, zu dem auch „2-Amino-N-(sec-Butyl)thiazol-5-sulfonamid“ gehört, hat sich in der medizinischen Chemie und der Arzneimittelforschung als vielversprechendes Gerüst erwiesen . Dieser Kern ist ein grundlegender Bestandteil einiger klinisch eingesetzter Antitumormittel wie Dasatinib und Alpelisib . Verschiedene 2-Aminothiazol-Analoga haben eine potente und selektive nanomolare Hemmwirkung gegen eine Vielzahl von menschlichen Krebszelllinien gezeigt, wie z. B. Brustkrebs, Leukämie, Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom, Eierstockkrebs, Nierenkrebs und Prostatakrebs .
Antioxidative Aktivität
Es wurde gezeigt, dass 2-Aminothiazol-Derivate antioxidative Aktivität besitzen . So haben beispielsweise Aminothiazol-Derivate wie Dendrodoin-Analoga die Fähigkeit gezeigt, die Bildung von 2,2-Azobis-3-ethylbenzthiazolin-6-sulfonsäure (ABTS)-Radikalen zu hemmen .
Antimikrobielle Aktivität
2-Aminothiazol-Derivate stellen eine Klasse von heterocyclischen Ringsystemen dar, die antimikrobielle Aktivität besitzen . Diese Verbindungen wurden in verschiedenen therapeutischen Zielbereichen eingesetzt, darunter antimikrobielle Anwendungen .
Entzündungshemmende Aktivität
Auf 2-Aminothiazol basierende Verbindungen wurden mit entzündungshemmenden Aktivitäten in Verbindung gebracht . Diese Verbindungen wurden in verschiedenen therapeutischen Zielbereichen eingesetzt, darunter entzündungshemmende Anwendungen .
Antivirale Aktivität
Eine Literaturrecherche ergab, dass 2-Aminothiazol-Derivate eine Klasse von heterocyclischen Ringsystemen darstellen, die antivirale Aktivität besitzen .
Antiepileptische Aktivität
2-Aminothiazol-Derivate wurden mit antiepileptischer Aktivität in Verbindung gebracht .
Antidiabetische Aktivität
2-Aminothiazol-Derivate wurden mit antidiabetischer Aktivität in Verbindung gebracht .
Antihypertensive Aktivität
2-Aminothiazol-Derivate wurden mit antihypertensiver Aktivität in Verbindung gebracht .
Dies sind nur einige der vielen potenziellen Anwendungen von „this compound“ in der wissenschaftlichen Forschung. Es ist klar, dass diese Verbindung ein breites Spektrum an potenziellen Anwendungen im Bereich der medizinischen Chemie und der Arzneimittelforschung hat .
Wirkmechanismus
Target of Action
It is known that 2-aminothiazole derivatives, which include 2-amino-n-(sec-butyl)thiazole-5-sulfonamide, have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may interact with its targets in a way that inhibits the growth or proliferation of these cells.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have a broad pharmacological spectrum . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may result in the inhibition of growth or proliferation of these cells.
Biochemische Analyse
Biochemical Properties
2-amino-N-(sec-butyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cancer cell proliferation. Additionally, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide has been found to interact with proteins involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s stability and efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
2-amino-N-(sec-butyl)thiazole-5-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-amino-N-(sec-butyl)thiazole-5-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity. For instance, its accumulation in tumor tissues can enhance its anticancer effects, while its distribution in healthy tissues can lead to adverse effects .
Subcellular Localization
The subcellular localization of 2-amino-N-(sec-butyl)thiazole-5-sulfonamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm can influence cell signaling pathways. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
2-amino-N-butan-2-yl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S2/c1-3-5(2)10-14(11,12)6-4-9-7(8)13-6/h4-5,10H,3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGRXEYIWYLPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)



![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)
